molecular formula C19H16N2O2 B11562853 N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B11562853
M. Wt: 304.3 g/mol
InChI Key: XDPYKCKQRBPRAM-PBVZTHECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that features a furan ring, a naphthalene ring, and an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation of a furan-2-yl aldehyde with a naphthalen-1-yl acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The acetohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its combination of a furan ring, a naphthalene ring, and an acetohydrazide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H16N2O2/c22-19(21-20-12-4-9-17-10-5-13-23-17)14-16-8-3-7-15-6-1-2-11-18(15)16/h1-13H,14H2,(H,21,22)/b9-4+,20-12+

InChI Key

XDPYKCKQRBPRAM-PBVZTHECSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC=CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.